3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
"3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester" is a compound that has garnered interest in scientific research due to its unique structural properties and potential applications across various fields. This compound is a derivative of piperidine and contains functional groups that make it a versatile molecule in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The synthesis begins with the derivation of piperidine. Starting with commercially available piperidine-1-carboxylic acid, it undergoes esterification with tert-butyl alcohol under acidic conditions to form piperidine-1-carboxylic acid tert-butyl ester.
Amidation: The next step involves the amidation reaction. An amino acid derivative, specifically (S)-2-amino-3-methyl-butyric acid, is coupled with the piperidine derivative using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The final product is then purified through techniques like recrystallization or chromatography to obtain high purity 3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to optimize yields and reduce reaction times. Catalytic systems and automated purification setups are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.
Substitution: Substitution reactions often occur at the amino or ester functional groups, using reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidized derivatives.
Reduced amine products.
Substituted amino or ester derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecules and pharmaceutical agents.
Biology: It finds application in the synthesis of peptide mimetics and other bioactive compounds, aiding in the study of protein interactions and enzyme functions.
Medicine: In medicinal chemistry, it serves as a scaffold for the development of new drugs, especially those targeting neurological disorders due to its piperidine core.
Industry: It is utilized in the manufacturing of specialty chemicals and advanced materials, including polymers and catalysts.
Mechanism of Action
The exact mechanism of action for any biological effects of 3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester would depend on its specific target and application. Generally, the compound interacts with molecular targets through its functional groups, forming hydrogen bonds, ionic interactions, and hydrophobic contacts with proteins or nucleic acids. These interactions can modulate biological pathways, including enzyme activities and receptor signaling.
Comparison with Similar Compounds
1-Piperidinecarboxylic acid derivatives: These compounds share the piperidine backbone but differ in their functional groups, leading to diverse biological activities.
Amino acid derivatives: Compounds such as (S)-2-amino-3-methyl-butyric acid derivatives, which are building blocks in peptide synthesis.
Uniqueness: What sets 3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester apart is the specific combination of its functional groups, offering a unique profile of reactivity and interactions. This makes it a valuable compound in both synthetic chemistry and pharmacology, providing a versatile platform for developing new materials and therapeutic agents.
Feel free to dive deeper into any specific section you find most intriguing!
Properties
IUPAC Name |
tert-butyl 3-[[(2S)-2-amino-3-methylbutanoyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)17-11-7-6-8-18(9-11)14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,19)/t11?,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWVRVJWVRKMRD-KIYNQFGBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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